3-Fluoro-2-hydroxy-N-methylbenzamide
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Overview
Description
3-Fluoro-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8FNO2 and a molecular mass of 169.15 g/mol This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2-hydroxy-N-methylbenzamide, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base such as potassium carbonate, and is carried out in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of fluorinating agents and reaction conditions may be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-fluoro-2-oxo-N-methylbenzamide.
Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 3-Fluoro-2-oxo-N-methylbenzamide.
Reduction: 3-Fluoro-2-hydroxy-N-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-hydroxy-N-methylbenzamide has several scientific research applications:
Biology: The compound’s unique properties make it a useful probe in biochemical studies, particularly in understanding enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. For example, the compound may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-methylbenzamide: Similar structure but lacks the hydroxyl group.
3-Fluoro-2-methylbenzoic acid: Contains a carboxylic acid group instead of the amide group.
3-Fluoro-2-hydroxybenzamide: Similar structure but lacks the methyl group.
Uniqueness
3-Fluoro-2-hydroxy-N-methylbenzamide is unique due to the combination of its fluorine, hydroxyl, and methyl substituents on the benzamide core. This unique structure imparts distinct physical and chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
705949-55-9 |
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Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
3-fluoro-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H8FNO2/c1-10-8(12)5-3-2-4-6(9)7(5)11/h2-4,11H,1H3,(H,10,12) |
InChI Key |
AKEBREZDPBRQKP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)F)O |
Origin of Product |
United States |
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